5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

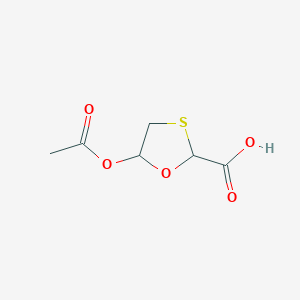

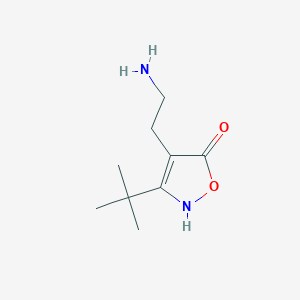

5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid, also known by its CAS Number 440105-45-3, is a sulfur-containing heterocyclic building block . It is related to Lamivudine .

Molecular Structure Analysis

The molecular formula of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is C6H8O5S . Its molecular weight is 192.19 . The SMILES string isCC(=O)O[C@@H]1CSC@HC(O)=O . Physical And Chemical Properties Analysis

The melting point of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is 110-112 °C . Other physical and chemical properties are not specified in the search results.科学的研究の応用

Biomass-Derived Chemicals in Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical, showcases the versatility of carboxylic acids in drug synthesis. LEV and its derivatives serve as key intermediates for synthesizing a range of pharmaceuticals. Its functional groups allow for diverse chemical reactions, contributing to cleaner, cost-effective drug synthesis processes. Applications include direct drug synthesis, derivative synthesis for drug release mechanisms, and the formation of pharmaceutical intermediates (Zhang et al., 2021).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids, including acetic, propionic, and butyric acids, are key in biotechnological applications, particularly as microbial inhibitors in fermentation processes. Understanding their inhibitory mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Antioxidant and Antimicrobial Activities

Studies on natural carboxylic acids from plants, such as benzoic, cinnamic, and caffeic acids, reveal significant antioxidant and antimicrobial activities. These activities vary based on structural differences, such as the number of hydroxyl groups and conjugated bonds, indicating the potential of carboxylic acids in developing new antimicrobial and antioxidant agents (Godlewska-Żyłkiewicz et al., 2020).

Functional Materials and Fuels from Biomass

Carboxylic acids derived from biomass, such as 5-hydroxymethylfurfural (HMF), demonstrate the potential for creating sustainable polymers, functional materials, and fuels. HMF, produced from hexose carbohydrates and lignocellulose, serves as a platform chemical for synthesizing a wide array of industrially relevant compounds, showcasing the role of carboxylic acids in green chemistry and sustainability (Chernyshev et al., 2017).

Novel Carboxylic Acid Bioisosteres in Drug Design

The development of carboxylic acid bioisosteres highlights the ongoing innovation in drug design. These bioisosteres are engineered to overcome the limitations of carboxylic acid-containing drugs, such as toxicity and metabolic instability. By modifying the carboxylate moiety, medicinal chemists aim to improve the pharmacological profile of drugs, indicating the potential applications of novel carboxylic acid derivatives in therapeutic development (Horgan & O’ Sullivan, 2021).

特性

IUPAC Name |

5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUGSNIJLUOGQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CSC(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)

![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)

![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)